3-(3-(Trifluoromethyl)phenyl)acrylic acid
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-89-5 | |
| Record name | 3-(Trifluoromethyl)cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing 3-(3-(Trifluoromethyl)phenyl)acrylic acid involves the aldol condensation of benzaldehyde derivatives with trifluoromethyl ketones. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to yield the desired product.
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Heck Reaction: : Another synthetic route involves the Heck reaction, where a trifluoromethyl-substituted aryl halide reacts with acrylic acid in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(3-(Trifluoromethyl)phenyl)acrylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
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Substitution: : The trifluoromethyl group in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceuticals
3-(3-(Trifluoromethyl)phenyl)acrylic acid has been investigated for its potential in drug development. It serves as a reference standard in pharmaceutical research, particularly for compounds that exhibit similar structural characteristics. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design .
Case Study : Research into the compound's sedative-hypnotic activity demonstrated its potent inhibition of spontaneous motility in mice, indicating potential applications in developing new central nervous system (CNS) agents .
Biocatalysis
The compound has been utilized as a substrate in biocatalytic processes. For instance, studies involving ferulic acid decarboxylase (FDC1) have shown that it can be effectively converted under optimized conditions (pH 6.5-7.0 and temperature around 35 °C). This highlights its utility in enzymatic transformations and biotransformations, which are essential for green chemistry applications .
Table 1: Optimal Conditions for Biotransformation
| Parameter | Optimal Value |
|---|---|
| pH | 6.5 - 7.0 |
| Temperature | 35 °C |
| Substrate Concentration | 1 mM |
Materials Science
The unique properties of trifluoromethyl-containing compounds make them suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced chemical resistance and thermal stability. The incorporation of such functional groups can lead to materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, influencing its binding affinity and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical and biological properties:
- Meta vs. Para : The meta isomer exhibits higher enzymatic conversion (87%) in Ferulic Acid Decarboxylase (FDC1) systems compared to the para isomer (82%), attributed to reduced steric hindrance and optimal electronic alignment for substrate binding .
- Ortho vs. Meta : The ortho isomer shows lower biocatalytic activity (62%) due to steric clashes with the enzyme active site .
Non-Fluorinated Analogues
Replacing -CF₃ with other substituents alters electronic and steric profiles:
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group lowers the pKa by ~1.5 units compared to -OH or -OCH₃, enhancing solubility in polar solvents and reactivity in nucleophilic reactions .
- Biological Activity : m-Coumaric acid (-OH substituent) shows higher bioavailability due to hydrogen-bonding interactions with biological targets, whereas -CF₃ analogs exhibit superior metabolic stability .
Trifluoromethyl Derivatives with Modified Backbones
- Conjugation Effects : The acrylic acid backbone in this compound enables stronger conjugation than phenylacetic acid, leading to higher UV absorbance (λmax ≈ 260 nm) and suitability for optoelectronic materials .
- Ester vs. Acid : The methyl ester derivative is less reactive in aqueous environments but serves as a stable intermediate for transesterification reactions .
Biological Activity
3-(3-(Trifluoromethyl)phenyl)acrylic acid, a compound with the chemical formula CHFO, has garnered attention in recent years due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Weight : 220.16 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, particularly in cancer research. Below are key findings from recent studies:
Antiproliferative Effects
- In Vitro Studies : The compound has shown significant antiproliferative activity in various cancer cell lines, including:
- Mechanism of Action :
Antioxidant Activity
Recent studies have also indicated that derivatives of this compound possess antioxidant properties. These derivatives were evaluated for their ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing new hydrazide-hydrazone scaffolds derived from this compound. These derivatives were characterized using FT-IR and NMR techniques, revealing enhanced antioxidant activity compared to the parent compound .
- Biotransformation Studies : Research involving the biotransformation of this compound using Saccharomyces cerevisiae highlighted optimal conditions for conversion at pH 6.5-7.0 and temperatures around 35 °C. This study underscores the potential for enzymatic applications in modifying the compound for enhanced biological activity .
Data Tables
| Biological Activity | Cell Line | IC (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10-33 | Tubulin inhibition, G2/M arrest |
| Antiproliferative | MDA-MB-231 | 23-33 | Tubulin inhibition, G2/M arrest |
| Antioxidant | Various | Not specified | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(Trifluoromethyl)phenyl)acrylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid, catalyzed by pyridine or piperidine. Optimization involves adjusting reaction temperature (typically 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. Computational tools like density functional theory (DFT) can predict transition states to improve yield . Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and acrylic acid protons (δ ~6–7 ppm in ¹H NMR) are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z 229.04 for C₁₀H₇F₃O₂).
- Melting Point Analysis : Compare observed values with literature data (if available) to assess crystallinity and impurities .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via HPLC for decomposition products (e.g., decarboxylation or dimerization). Evidence for related compounds suggests stability in inert atmospheres but potential sensitivity to prolonged UV exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct systematic toxicological profiling:
- In vitro assays : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
- In silico prediction : Tools like ProTox-II or Derek Nexus can predict acute toxicity (e.g., LD₅₀) and compare with experimental data. Current evidence notes gaps in carcinogenicity data for trifluoromethyl aromatics, necessitating OECD guideline-compliant studies (e.g., 28-day repeated dose toxicity) .
Q. What experimental design strategies are optimal for studying its reactivity in cross-coupling reactions?
- Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables: catalyst type (Pd vs. Cu), solvent polarity (DMSO vs. THF), and temperature (60–120°C). Response surface methodology (RSM) can model interaction effects on yield. For mechanistic insights, use DFT calculations to map electron density around the acrylic acid moiety and trifluoromethyl group .
Q. How does the trifluoromethyl group influence photostability in polymer matrix applications?
- Methodological Answer : Compare degradation kinetics of this compound with non-fluorinated analogs under UV irradiation (λ = 254–365 nm). Use FTIR to track C-F bond dissociation (peaks ~1150–1250 cm⁻¹) and ESR spectroscopy to detect free radicals. Computational simulations (TD-DFT) can predict excited-state behavior .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers?
- Methodological Answer : Chiral HPLC with amylose-based columns (Chiralpak IA/IB) and polar organic mobile phases (ethanol/heptane). For regioisomers, employ ultra-performance convergence chromatography (UPC²) with CO₂/co-solvent systems. Validate purity via circular dichroism (CD) or X-ray crystallography .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate results. For example, apply Cochran’s Q test to evaluate heterogeneity in toxicity studies and identify confounding variables (e.g., impurity profiles) .
- Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds. Use fume hoods, nitrile gloves, and P2 respirators during synthesis. Spill containment should involve neutralization with calcium carbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
